2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
Overview
Description
2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butylphenoxy group and a propionyl-piperazinyl-phenyl group, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of phenol with isobutene to produce 4-tert-butylphenol . This intermediate is then reacted with other reagents to form the final compound. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of advanced technologies and equipment, such as continuous flow reactors and automated systems, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions can vary depending on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures.
Major Products
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide include:
4-tert-butylphenol: Used in the production of epoxy resins and curing agents.
Propargite: An acaricide used to kill mites.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-5-24(30)28-16-14-27(15-17-28)21-10-8-20(9-11-21)26-23(29)18-31-22-12-6-19(7-13-22)25(2,3)4/h6-13H,5,14-18H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUDDFUGOILKHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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